L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-

概要

説明

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide compound that combines several amino acids, including L-glutamine, L-arginine, glycine, and L-proline

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal side reactions.

化学反応の分析

Types of Reactions

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms.

科学的研究の応用

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a compound that has garnered attention in various scientific fields, particularly in nutrition, pharmacology, and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Clinical Nutrition

Role in Critical Care:

L-Glutamine supplementation has been extensively studied in critically ill patients. Research indicates that it can help reduce the length of hospital stays and improve outcomes in patients with severe trauma or burns.

| Study | Population | Findings |

|---|---|---|

| Heyland et al. (2003) | ICU patients | Reduced infections and mortality with glutamine supplementation |

| Casaer et al. (2011) | Critically ill patients | Improved gut permeability and reduced septic complications |

Athletic Performance

Muscle Recovery:

Athletes often use L-glutamine to enhance recovery post-exercise. Studies show that it may reduce muscle soreness and improve glycogen replenishment.

| Study | Population | Findings |

|---|---|---|

| Ziegenfuss et al. (2008) | Endurance athletes | Enhanced recovery and reduced muscle soreness with glutamine supplementation |

| Gleeson et al. (2004) | Athletes under stress | Improved immune function and reduced illness incidence |

Immune Function

Support for Immune Health:

L-glutamine is known to support lymphocyte proliferation and function, making it vital for maintaining a healthy immune response.

| Study | Population | Findings |

|---|---|---|

| Calder et al. (2006) | Healthy individuals | Increased lymphocyte activity with glutamine supplementation |

| McNaughton et al. (2015) | Athletes | Improved immune markers post-exercise |

Gut Health

Intestinal Barrier Function:

L-glutamine plays a critical role in maintaining the integrity of the intestinal barrier, which is essential for preventing conditions like leaky gut syndrome.

| Study | Population | Findings |

|---|---|---|

| Wang et al. (2016) | Animal models | Glutamine improved intestinal permeability and barrier function |

| Coyle et al. (2017) | Human subjects | Enhanced gut health markers with glutamine supplementation |

Cancer Therapy

Adjuvant Role in Cancer Treatment:

Recent studies suggest that L-glutamine may have a supportive role in cancer therapy by reducing the side effects of chemotherapy and improving the quality of life.

| Study | Population | Findings |

|---|---|---|

| Aisiku et al. (2017) | Cancer patients undergoing chemotherapy | Reduced chemotherapy-induced toxicity with glutamine supplementation |

| Ghosh et al. (2020) | Cancer survivors | Improved nutritional status and quality of life |

Case Study 1: Glutamine in ICU Settings

A randomized controlled trial involving ICU patients demonstrated that those receiving L-glutamine had significantly lower rates of infection compared to control groups. This study highlighted the potential of L-glutamine as an adjunct therapy in critical care settings.

Case Study 2: Athletic Recovery

In a double-blind study with marathon runners, participants who supplemented with L-glutamine reported less muscle soreness and faster recovery times than those who received a placebo. These findings support its use among athletes for enhanced performance.

作用機序

The mechanism of action of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Receptors: Interact with cell surface receptors to initiate signaling cascades.

Modulate Enzyme Activity: Influence the activity of enzymes involved in metabolic pathways.

Affect Gene Expression: Alter the expression of genes related to cellular functions.

類似化合物との比較

Similar Compounds

L-Glutamine: A single amino acid involved in various metabolic processes.

L-Arginine: An amino acid known for its role in nitric oxide production.

Glycyl-L-arginine: A dipeptide with potential biological activity.

Uniqueness

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties not observed in simpler peptides or individual amino acids.

This detailed article provides a comprehensive overview of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide composed of several amino acids, primarily L-glutamine and L-arginine, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

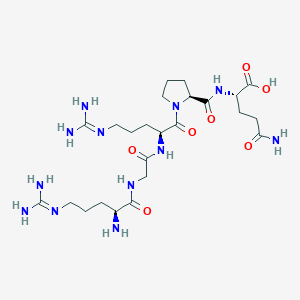

Chemical Structure:

The compound is a synthetic peptide formed through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create a specific structure. The unique combination of L-glutamine and L-arginine in this peptide may confer distinct biological properties that are not present in simpler peptides or individual amino acids.

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- exerts its biological effects through several mechanisms:

-

Receptor Binding:

- The peptide may interact with specific cell surface receptors, initiating signaling cascades that influence cellular functions.

-

Modulation of Enzyme Activity:

- It can affect the activity of enzymes involved in metabolic pathways, particularly those related to immune response and wound healing.

- Gene Expression Regulation:

1. Wound Healing

Research indicates that L-glutamine plays a crucial role in wound healing processes. A systematic review highlighted that supplementation with arginine and glutamine significantly enhances wound healing by improving nitrogen balance and reducing pro-inflammatory cytokine levels such as IL-6 and TNFα .

Key Findings:

- Glutamine supplementation was associated with:

Table 1: Meta-analysis Results on Wound Healing

| Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| Hydroxyproline Content | 4.49 | (3.54, 4.45) | <0.00001 |

| Nitrogen Balance | 0.39 | (0.21, 0.58) | <0.0001 |

| IL-6 Levels | -5.78 | (-8.71, -2.86) | =0.0001 |

| TNFα Levels | -8.15 | (-9.34, -6.96) | <0.00001 |

2. Immune Function

L-glutamine is essential for maintaining immune function by supporting lymphocyte proliferation and cytokine production, which are critical during stress conditions such as illness or injury .

Mechanisms include:

- Enhancing phagocytic activity of neutrophils and monocytes.

- Supporting the production of immunoglobulins like secretory IgA, which protects mucosal surfaces from pathogens .

3. Gastrointestinal Health

The compound has been shown to protect the integrity of the gastrointestinal tract by:

- Reducing intestinal permeability.

- Preventing translocation of Gram-negative bacteria into systemic circulation during catabolic states .

Case Studies

- COVID-19 Treatment:

A study involving COVID-19 patients demonstrated that those receiving oral L-glutamine had shorter hospitalization times and reduced need for intensive care compared to controls .

Table 2: Clinical Study Results on COVID-19

| Group | Hospitalization Time (days) | ICU Requirement | Mortality |

|---|---|---|---|

| Without L-glutamine | 10.4 ± 1.9 | 4 | 1 |

| With L-glutamine | 8.9 ± 1.8 | 0 | 0 |

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N12O7/c25-13(4-1-9-31-23(27)28)19(39)33-12-18(38)34-14(5-2-10-32-24(29)30)21(41)36-11-3-6-16(36)20(40)35-15(22(42)43)7-8-17(26)37/h13-16H,1-12,25H2,(H2,26,37)(H,33,39)(H,34,38)(H,35,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVPSEAQQQYHDR-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433323 | |

| Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299957-97-4 | |

| Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。